molecular formula C23H23BrN2O3S B15035037 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B15035037
M. Wt: 487.4 g/mol
InChI Key: ICUPRYWGAFMLPD-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide is a synthetic sulfonamide-containing acetamide derivative. Its structure combines a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a benzyl4-bromobenzenesulfonamido moiety at the α-position of the acetamide backbone. The bromine atom on the benzene sulfonamide group may contribute to electron-withdrawing effects, altering reactivity and binding properties compared to non-halogenated analogues.

Properties

Molecular Formula

C23H23BrN2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-17-12-18(2)14-21(13-17)25-23(27)16-26(15-19-6-4-3-5-7-19)30(28,29)22-10-8-20(24)9-11-22/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

ICUPRYWGAFMLPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

Biological Activity

2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide is a sulfonamide compound with a complex structure that includes multiple aromatic rings. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, synthesis, and related studies.

Chemical Structure and Properties

  • Molecular Formula : C23H23BrN2O3S
  • Molecular Weight : 487.4 g/mol

The compound features a sulfonamide group known for its role in inhibiting bacterial growth by targeting folic acid synthesis pathways. The presence of bromine and multiple aromatic rings enhances its biological reactivity and interaction with various biological targets.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial effects. The mechanism involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent research suggests that 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and interfere with cell division processes. The compound's ability to bind to specific enzymes or receptors involved in cancer metabolism is a focal point for ongoing research.

Case Studies and Research Findings

  • In vitro Studies : A study conducted on the compound's effects on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Research has indicated that the compound may interact with carbonic anhydrases, enzymes that play a role in tumor growth and metastasis. This interaction could provide insights into its mechanisms of action.
  • Comparative Analysis : A comparison with structurally similar compounds highlights the unique biological activity of 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide:
Compound NameKey FeaturesUnique Aspects
SulfanilamideSimple sulfonamide with antimicrobial propertiesLacks complex aromatic groups
N-(4-Bromobenzyl)acetamideSimilar structure but lacks the sulfonamide groupLess versatile due to missing functionalities
N-BenzylacetamideContains benzyl group but no bromine or sulfonamideSimpler structure without halogen functionality
N-(3,5-Dimethylphenyl)acetamideAcetamide structure with methyl substitutionsLacks bromobenzene and sulfonamide groups

Synthesis

The synthesis of 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions utilizing various reagents such as nucleophiles and oxidizing agents. The complexity of the synthesis reflects the intricate nature of its structure.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)acetamide Derivatives

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): This compound features a trichloroacetyl group instead of a sulfonamido-benzyl substituent. The trichloro group induces strong electron-withdrawing effects, leading to distinct crystal packing behavior (monoclinic system, space group P2₁/c) . In contrast, the sulfonamido group in the target compound may promote hydrogen bonding due to its polar sulfonyl moiety.
  • N-(3,5-Dimethylphenyl)-4-hydroxybenzamide ():
    Replacing the acetamide backbone with a benzamide scaffold and adding a hydroxyl group at the para position reduces lipophilicity. This derivative exhibited moderate yields (44–90.5%) in synthesis and was designed as a radiotherapy sensitizer, highlighting the importance of substituent polarity in biological activity .

Halogenated Analogues

  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (): Shares a brominated aromatic ring but lacks the sulfonamido group. Its crystal structure (monoclinic, space group P2₁/c) shows intermolecular N–H···O hydrogen bonding, a feature likely enhanced in the target compound due to the sulfonamide’s hydrogen-bonding capacity .

Agrochemical Chloroacetamides

Several chloroacetamides listed in pesticide glossaries (–5) share structural motifs but differ in application:

  • Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide]: A herbicide with a chloroacetyl group and methoxymethyl substituent. Its efficacy relies on the chloro group’s electrophilicity, contrasting with the target compound’s sulfonamido group, which may reduce reactivity but improve stability .
  • Oxadixyl [N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide]: Combines a 2,6-dimethylphenyl group with an oxazolidinyl moiety. The meta-substitution in the target compound (3,5-dimethylphenyl) may confer different steric interactions in target binding .

Key Observations :

  • Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., trichloroacetyl) or polar substituents (e.g., hydroxyl) are synthesized in moderate-to-high yields (44–90.5%) using coupling agents like EDCl/HOBt . The target compound’s sulfonamido group may require specialized sulfonation steps.
  • Biological Relevance : Compounds with 3,5-dimethylphenyl groups () are prioritized in drug discovery for their metabolic stability, whereas agrochemicals favor 2,6-disubstituted phenyl rings for herbicidal activity .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups: The bromine atom in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes) through halogen bonding, a feature absent in non-halogenated analogues like N-(3,5-dimethylphenyl)propenamides .
  • Sulfonamido vs. Chloro Groups : Sulfonamides generally exhibit lower reactivity but higher thermal stability compared to chloroacetamides, making them more suitable for pharmaceuticals than agrochemicals .

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